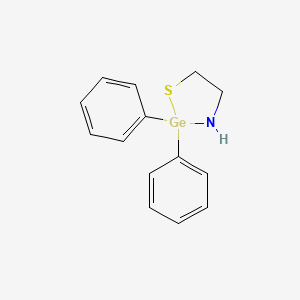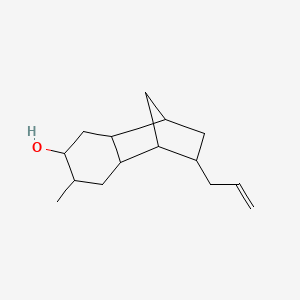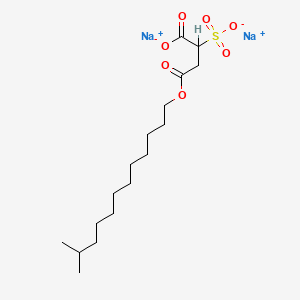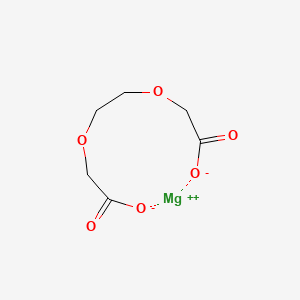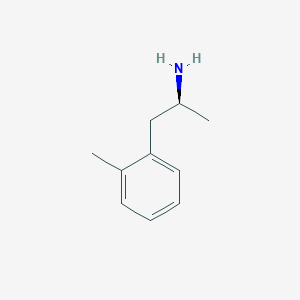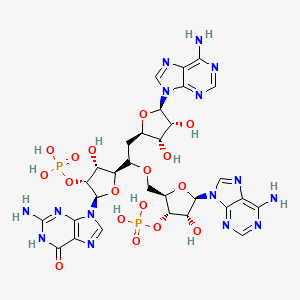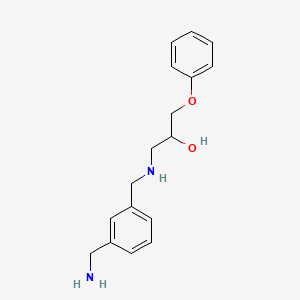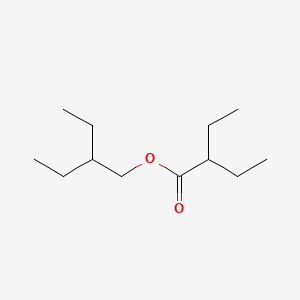
Ethylhexadecyldimethylammonium isooctylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylhexadecyldimethylammonium isooctylphenolate is a quaternary ammonium compound with the molecular formula C34H65NO and a molecular weight of 503.886 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium isooctylphenolate typically involves the quaternization of dimethylhexadecylamine with ethyl bromide, followed by the reaction with isooctylphenol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethylhexadecyldimethylammonium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isooctylphenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted phenolates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethylhexadecyldimethylammonium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of ethylhexadecyldimethylammonium isooctylphenolate involves its interaction with cell membranes, leading to changes in membrane permeability and signaling pathways. The compound targets specific molecular pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a role in cellular detoxification and inflammation .
Comparación Con Compuestos Similares
Ethylhexadecyldimethylammonium isooctylphenolate can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Known for its disinfectant properties but can cause skin irritation.
Didecyldimethylammonium chloride: Used as a disinfectant and has been shown to cause allergic contact dermatitis.
Ethylhexadecyldimethylammonium bromide: Similar in structure but differs in its interaction with the NRF2 pathway and its effects on inflammation.
This compound is unique due to its specific interaction with the NRF2 pathway, making it a valuable compound for research in cellular detoxification and inflammation .
Propiedades
Número CAS |
94086-42-7 |
|---|---|
Fórmula molecular |
C34H65NO |
Peso molecular |
503.9 g/mol |
Nombre IUPAC |
ethyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h5-20H2,1-4H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
Clave InChI |
LCZWLBDVOPREFI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)CCCCCC1=CC=CC=C1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


